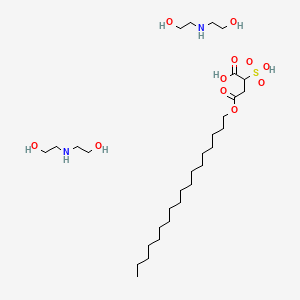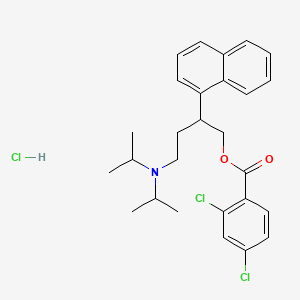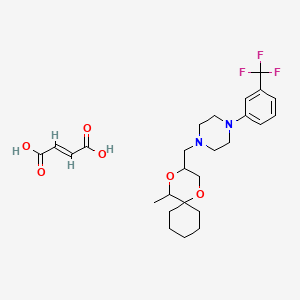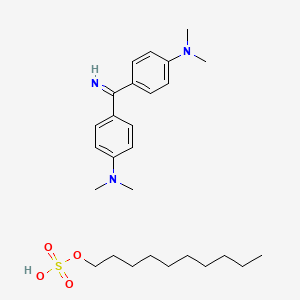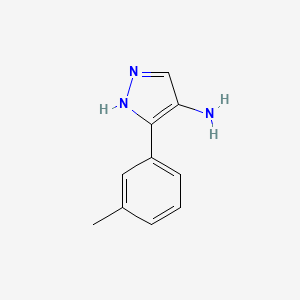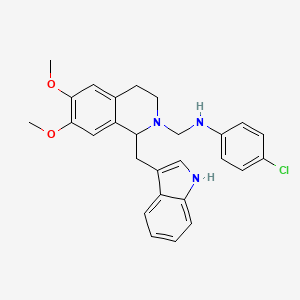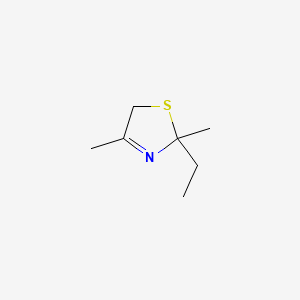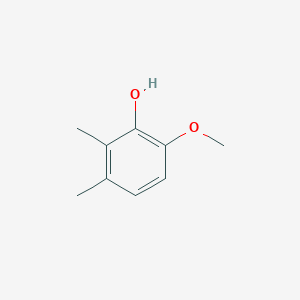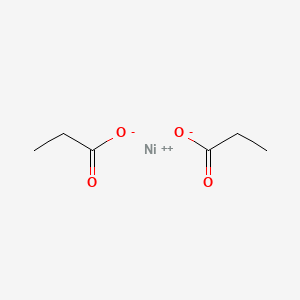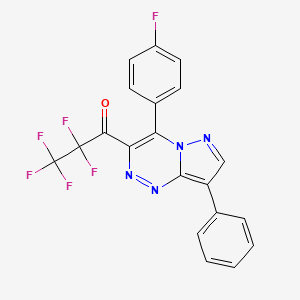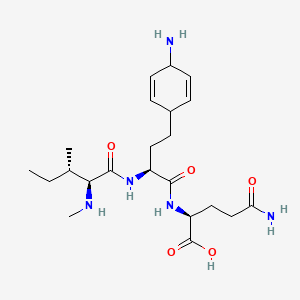
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- is a complex organic compound with a unique structure It is characterized by the presence of multiple amino acid residues and a cyclohexadienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- involves several steps. The process typically starts with the protection of amino groups followed by the coupling of amino acid residues. The cyclohexadienyl group is introduced through a specific cyclization reaction. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for its intended applications .
化学反応の分析
Types of Reactions
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the cyclohexadienyl group, leading to the formation of different oxidation products.
Reduction: Reduction reactions can affect the amino groups and other functional groups within the molecule.
Substitution: Substitution reactions can occur at the amino groups or the cyclohexadienyl group, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted products .
科学的研究の応用
L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular processes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
作用機序
The mechanism of action of L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various cellular pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-valyl-, trans-
- L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-leucyl-, trans-
Uniqueness
Compared to similar compounds, L-Glutamine, 4-(4-amino-2,5-cyclohexadien-1-yl)-L-2-aminobutanoyl-L-isoleucyl-N-methyl-, trans- has unique structural features that may confer distinct biological activities.
特性
CAS番号 |
96717-72-5 |
|---|---|
分子式 |
C22H37N5O5 |
分子量 |
451.6 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-4-(4-aminocyclohexa-2,5-dien-1-yl)-2-[[(2S,3S)-3-methyl-2-(methylamino)pentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H37N5O5/c1-4-13(2)19(25-3)21(30)26-16(10-7-14-5-8-15(23)9-6-14)20(29)27-17(22(31)32)11-12-18(24)28/h5-6,8-9,13-17,19,25H,4,7,10-12,23H2,1-3H3,(H2,24,28)(H,26,30)(H,27,29)(H,31,32)/t13-,14?,15?,16-,17-,19-/m0/s1 |
InChIキー |
OHVOFSJWCODEFL-LKWKWSJPSA-N |
異性体SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC1C=CC(C=C1)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC |
正規SMILES |
CCC(C)C(C(=O)NC(CCC1C=CC(C=C1)N)C(=O)NC(CCC(=O)N)C(=O)O)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


